molecular formula C9H18ClNO B13328937 8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride

8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride

Katalognummer: B13328937
Molekulargewicht: 191.70 g/mol
InChI-Schlüssel: ZLTZQXLRNMPMII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride typically involves several steps, including the formation of the spirocyclic core and the introduction of the methoxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Analyse Chemischer Reaktionen

8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various medical conditions, although it is not currently approved for clinical use.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s spirocyclic structure and the presence of the methoxy group may allow it to interact with enzymes, receptors, or other proteins in a unique manner, potentially leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of the spirocyclic core and the methoxy group, which may confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C9H18ClNO

Molekulargewicht

191.70 g/mol

IUPAC-Name

8-methoxy-2-azaspiro[4.4]nonane;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-11-8-2-3-9(6-8)4-5-10-7-9;/h8,10H,2-7H2,1H3;1H

InChI-Schlüssel

ZLTZQXLRNMPMII-UHFFFAOYSA-N

Kanonische SMILES

COC1CCC2(C1)CCNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.